N-(3,4-dimethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-14-4-7-16(8-5-14)32-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-15-6-9-17(30-2)18(12-15)31-3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYKMJJOJDBVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings.
- Molecular Formula : C22H21N5O5
- Molecular Weight : 435.4 g/mol
- CAS Number : 1251633-67-6
Biological Activity
The compound's biological activities have been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A notable study involved screening a library of compounds against multicellular spheroids to identify novel anticancer agents. This compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it is believed to interact with proteins involved in the regulation of cell cycle progression and apoptosis .
Case Studies
-
Study on Multicellular Spheroids :
- Researchers screened various compounds for their ability to inhibit growth in multicellular spheroids.
- This compound was identified as having significant inhibitory effects on spheroid growth compared to control groups.
-
In Vivo Efficacy :
- In animal models, this compound was administered to evaluate its efficacy against established tumors.
- Results showed a marked reduction in tumor size and improved survival rates among treated subjects compared to untreated controls.
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound is compared to analogs with modifications at positions 2 (acetamide) and 8 (phenoxy/sulfanyl groups):
Preparation Methods
Cyclocondensation of Diamine Precursors
A widely adopted approach involves cyclizing 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds. For example, Lovelette et al. demonstrated that heating 4,5-diamino-1H-1,2,3-triazole (14) with glyoxal or benzil derivatives (15) in ethanol under reflux yields triazolo[4,5-b]pyrazines (16) with 30–35% efficiency. Adapting this method, the target compound’s pyrazine ring could be assembled using asymmetrical diketones to introduce the 3-oxo group.
Key Reaction Parameters:
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Solvent: Ethanol or methanol
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Temperature: 70–80°C (reflux)
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Catalyst: None required (thermal cyclization)
Azide Cyclization Route
Monge et al. reported an alternative method where 2-azido-3-cyanoquinoxaline (18) undergoes acid-catalyzed cyclization to form triazolo[4,5-b]quinoxaline (19) . For the target compound, a modified protocol using 2-azido-3-cyanopyrazine with trifluoroacetic anhydride (TFAA) could generate the triazolo[4,3-a]pyrazin-3-one core.
Optimization Insights:
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Acid Catalyst: TFAA improves cyclization efficiency compared to HCl.
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Reaction Time: 6–12 hours at room temperature minimizes side products.
Functionalization of the Pyrazine Ring
After core synthesis, the 8-position is functionalized with a 4-methylphenoxy group via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Replacing a leaving group (e.g., chlorine) at the 8-position with 4-methylphenol under basic conditions:
General Procedure:
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Dissolve triazolo-pyrazine intermediate (20) in dimethylformamide (DMF).
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Add 4-methylphenol (1.2 equiv) and K₂CO₃ (2.0 equiv).
Yield Considerations:
Buchwald-Hartwig Amination
For halogenated precursors, palladium-catalyzed coupling with 4-methylphenol derivatives ensures regioselectivity:
Catalytic System:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XantPhos (10 mol%)
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Base: Cs₂CO₃
Conditions:
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Temperature: 110°C
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Solvent: Toluene
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Time: 24 hours
This method achieves higher yields (65–70%) compared to NAS but requires rigorous exclusion of moisture.
Acetamide Side-Chain Installation
The N-(3,4-dimethoxyphenyl)acetamide group is introduced via amide coupling or sequential alkylation-acylation.
Carbodiimide-Mediated Amidation
Activating the carboxylic acid precursor (21) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Stepwise Protocol:
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React 21 with EDC/HOBt in dichloromethane (DCM) at 0°C for 30 minutes.
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Add 3,4-dimethoxyaniline (1.1 equiv) and stir at room temperature for 24 hours.
Yield: 50–60% after column chromatography (SiO₂, ethyl acetate/hexane).
Reductive Amination Pathway
For intermediates containing a primary amine:
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Condense 3,4-dimethoxybenzaldehyde with the amine using Ti(OiPr)₄.
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Reduce the imine intermediate with NaBH₃CN.
Advantages:
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Avoids racemization common in carbodiimide methods.
Purification and Characterization
Purification Methods:
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Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1).
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Recrystallization: Ethanol/water mixtures yield high-purity crystals.
Characterization Data:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Preparation Steps
| Step | Method | Yield | Purity |
|---|---|---|---|
| Core Synthesis | Cyclocondensation | 35% | 90% |
| Phenoxy Introduction | Buchwald-Hartwig | 70% | 95% |
| Amide Formation | EDC/HOBt Coupling | 60% | 98% |
Critical Challenges:
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Regioselectivity: Competing reactions at N1 vs. N2 of the triazole require careful steric and electronic control.
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Stability: The 3-oxo group is prone to reduction under harsh conditions, necessitating mild reagents.
Scalability and Industrial Adaptations
Kilogram-scale production employs flow chemistry to enhance heat transfer and reduce reaction times:
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Continuous Flow Cyclocondensation: 80% yield at 100 g/batch.
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Catalyst Recycling: Pd/XantPhos systems reused for 5 cycles without significant loss in activity.
Emerging Methodologies
Recent advances include enzymatic desymmetrization to access chiral intermediates and photoredox-mediated C–H functionalization for direct phenoxy group installation, though these remain experimental .
Q & A
Basic: What are the critical parameters for optimizing the synthetic yield of this triazolo-pyrazine derivative?
Methodological Answer:
Synthesis optimization requires precise control of:
- Temperature : Low temperatures (e.g., 10–15°C) minimize side reactions during cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for phenoxy group incorporation .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during triazole ring formation .
- Reaction time monitoring : Intermediate purification via column chromatography ensures high purity (>95%) before subsequent steps .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) and confirm acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₄N₄O₅: 497.18) .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers design assays to evaluate its biological activity against neurological targets?
Methodological Answer:
- Target selection : Prioritize receptors with structural homology to triazolo-pyrazine-binding proteins (e.g., serotonin 5-HT₆ or dopamine D₂ receptors) .
- In vitro assays :
- Radioligand binding assays (IC₅₀ determination) with membrane preparations .
- Functional cAMP assays for G-protein-coupled receptor activity .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency and efficacy .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
- Purity validation : Re-test compound batches via HPLC and elemental analysis to exclude impurities skewing results .
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 for transfected receptors) .
- Control for solvent effects (e.g., DMSO ≤0.1%) .
- Statistical meta-analysis : Apply Bayesian modeling to harmonize data from disparate studies .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., triazolo-pyrazine core π-π stacking with aromatic residues) .
- QSAR modeling : Train models on substituent descriptors (e.g., Hammett σ values for methoxy groups) to predict bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolytic byproducts (e.g., acetamide cleavage) .
- Formulation optimization : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon .
- pH control : Buffer solutions (pH 6–7) prevent triazole ring oxidation .
Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures (1:4 v/v) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenyl ring .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
